molecular formula C13H12N10 B11041324 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

Cat. No.: B11041324
M. Wt: 308.30 g/mol
InChI Key: HZGKKYDXOSQEPS-UHFFFAOYSA-N
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Description

5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)-2H-1,2,3,4-TETRAAZOLE is a complex heterocyclic compound that features both pyrazole and tetrazole moieties. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

The synthesis of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)-2H-1,2,3,4-TETRAAZOLE typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)-2H-1,2,3,4-TETRAAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and tetrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrazole and tetrazole derivatives, such as:

Properties

Molecular Formula

C13H12N10

Molecular Weight

308.30 g/mol

IUPAC Name

5-(4-methyl-3-pyrazol-1-ylphenyl)-2-(2H-tetrazol-5-ylmethyl)tetrazole

InChI

InChI=1S/C13H12N10/c1-9-3-4-10(7-11(9)22-6-2-5-14-22)13-17-21-23(18-13)8-12-15-19-20-16-12/h2-7H,8H2,1H3,(H,15,16,19,20)

InChI Key

HZGKKYDXOSQEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(N=N2)CC3=NNN=N3)N4C=CC=N4

Origin of Product

United States

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